molecular formula C27H25N3O B11985874 N'-[(E)-(4-tert-butylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide

N'-[(E)-(4-tert-butylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide

Cat. No.: B11985874
M. Wt: 407.5 g/mol
InChI Key: DROBRXXGGWEPET-MTDXEUNCSA-N
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Description

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation reaction between 4-tert-butylbenzaldehyde and 2-phenyl-4-quinolinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of oxides or quinoline derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted hydrazones or other derivatives.

Scientific Research Applications

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. It may also interact with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoro-methyl)phenyl]amino}benzohydrazide

Uniqueness

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The quinoline moiety also contributes to its distinct properties, making it a valuable compound for various research applications.

This detailed article provides a comprehensive overview of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H25N3O

Molecular Weight

407.5 g/mol

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C27H25N3O/c1-27(2,3)21-15-13-19(14-16-21)18-28-30-26(31)23-17-25(20-9-5-4-6-10-20)29-24-12-8-7-11-22(23)24/h4-18H,1-3H3,(H,30,31)/b28-18+

InChI Key

DROBRXXGGWEPET-MTDXEUNCSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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